molecular formula C21H29N5O B11253008 N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide

Cat. No.: B11253008
M. Wt: 367.5 g/mol
InChI Key: RKOHVNPOBZLOGF-UHFFFAOYSA-N
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Description

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide is a complex organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a pivalamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Coupling with the Phenyl Group: The pyrimidine and piperidine rings are coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Addition of the Pivalamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Properties

Molecular Formula

C21H29N5O

Molecular Weight

367.5 g/mol

IUPAC Name

2,2-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]propanamide

InChI

InChI=1S/C21H29N5O/c1-15-14-18(26-12-6-5-7-13-26)25-20(22-15)24-17-10-8-16(9-11-17)23-19(27)21(2,3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,23,27)(H,22,24,25)

InChI Key

RKOHVNPOBZLOGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)(C)C)N3CCCCC3

Origin of Product

United States

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